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A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the discovery and characterization of OD36, a potent macrocyclic

inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2

(ALK2). This document provides a comprehensive overview of its biochemical activity, cellular

effects, and the key experimental methodologies employed in its investigation. All quantitative

data is presented in structured tables for comparative analysis, and detailed protocols for

pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows

are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying

mechanisms.

Quantitative Data Summary
The inhibitory activity and binding affinity of OD36 have been characterized against its primary

targets, RIPK2 and ALK2, as well as other related kinases. The following tables summarize the

key quantitative data.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of OD36
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Target Parameter Value (nM)

RIPK2 IC50 5.3[1]

ALK2 Kd 37[1]

ALK2 IC50 47[1]

ALK2 (R206H mutant) IC50 22[1]

ALK1 Kd 90[1]

Table 2: Kinase Selectivity Profile of OD36

A broad kinase selectivity profile of OD36 was performed against a panel of 366-468 kinases.

At a concentration of 100 nM, OD36 demonstrated high selectivity for RIPK2 and ALK2. The

primary off-target kinases with significant inhibition are listed below.

Kinase Percent Inhibition at 100 nM

SIK2 ~80%

ACVR2B ~80%

ACVRL1 ~80%

Signaling Pathways Modulated by OD36
OD36 exerts its biological effects by inhibiting two distinct signaling pathways: the NOD2-

RIPK2 pathway involved in innate immunity and inflammation, and the BMP-ALK2 pathway

crucial for bone and tissue homeostasis.
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Figure 1: NOD2-RIPK2 Signaling Pathway Inhibition by OD36

Extracellular
Cell Membrane

Cytoplasm

Nucleus

BMP-6 / Activin A Type II Receptor
(e.g., BMPR2, ACVR2A/B)

 Binds
ALK2 (Type I Receptor)

 Recruits and
Phosphorylates

SMAD1/5 Phosphorylates

pSMAD1/5

pSMAD1/5-SMAD4
Complex Complexes with

SMAD4

Osteogenic Gene
Transcription

 Translocates and Activates

OD36
 Inhibits

Click to download full resolution via product page

Figure 2: BMP-ALK2 Signaling Pathway Inhibition by OD36

Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the

characterization of OD36.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis
Model
This protocol describes the in vivo assessment of OD36's anti-inflammatory effects in a mouse

model of peritonitis.
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Animals: Male C57BL/6 mice (8-12 weeks old) are used for this study.

Reagents:

OD36 hydrochloride (dissolved in a suitable vehicle, e.g., 5% DMSO in saline).

Muramyl dipeptide (MDP) (dissolved in sterile saline).

Phosphate-buffered saline (PBS), sterile.

FACS buffer (PBS with 2% fetal bovine serum).

Antibodies for flow cytometry (e.g., anti-mouse Ly-6G for neutrophils, anti-mouse CD3 for

T-lymphocytes).

RNA extraction kit.

cDNA synthesis kit.

qPCR master mix and primers for inflammatory cytokines (e.g., TNF-α, IL-6).

Procedure:

Mice are intraperitoneally (i.p.) injected with OD36 (6.25 mg/kg body weight) or vehicle

control 30 minutes prior to the induction of peritonitis.

Peritonitis is induced by i.p. injection of MDP (150 µg per mouse).

Four hours after MDP injection, mice are euthanized by CO2 asphyxiation.

The peritoneal cavity is lavaged with 5 mL of sterile PBS.

The peritoneal lavage fluid is collected, and the total cell count is determined.

For flow cytometry analysis, cells are stained with fluorescently labeled antibodies against

specific immune cell markers.

For gene expression analysis, total RNA is extracted from the peritoneal cells, reverse-

transcribed to cDNA, and subjected to quantitative PCR (qPCR) using primers for
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inflammatory cytokines.

In Vitro Inhibition of BMP-6-Induced Smad1/5
Phosphorylation
This protocol details the in vitro assay used to determine the inhibitory effect of OD36 on the

BMP-ALK2 signaling pathway.

Cell Line: KS483 mouse chondrogenic cells.

Reagents:

OD36 hydrochloride (dissolved in DMSO).

Recombinant human BMP-6.

Cell culture medium (e.g., DMEM with 10% FBS).

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: Rabbit anti-phospho-Smad1/5 (Ser463/465) (e.g., Cell Signaling

Technology #9516), Rabbit anti-Smad1.

Secondary antibody: HRP-conjugated anti-rabbit IgG.

Chemiluminescent substrate.

Procedure:

KS483 cells are seeded in 6-well plates and grown to 80-90% confluency.

Cells are pre-treated with varying concentrations of OD36 (0.1-1 µM) or vehicle (DMSO)

for 24 hours.

Cells are then stimulated with BMP-6 (50 ng/mL) for 30 minutes.

After stimulation, the cells are washed with ice-cold PBS and lysed.
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Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with the primary antibody against phospho-

Smad1/5 overnight at 4°C.

The membrane is washed and incubated with the HRP-conjugated secondary antibody.

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.

The membrane is then stripped and re-probed with an antibody against total Smad1 to

confirm equal protein loading.

Inhibition of Activin A-Induced Osteogenic
Differentiation in FOP Endothelial Colony-Forming Cells
(ECFCs)
This protocol outlines the methodology to assess the effect of OD36 on the aberrant signaling

and differentiation of cells derived from patients with Fibrodysplasia Ossificans Progressiva

(FOP).

Cell Line: Endothelial colony-forming cells (ECFCs) derived from FOP patients.

Reagents:

OD36 hydrochloride (dissolved in DMSO).

Recombinant human Activin A.

Endothelial cell growth medium.

Osteogenic differentiation medium (endothelial growth medium supplemented with

osteogenic factors such as β-glycerophosphate, ascorbic acid, and dexamethasone).
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Reagents for Western blotting (as described in section 3.2) to detect p-Smad1/5.

Reagents for qPCR to analyze the expression of osteogenic marker genes (e.g., ID-1, ID-

3, RUNX2, Osterix).

Procedure:

FOP ECFCs are cultured in endothelial cell growth medium.

For signaling studies, cells are pre-incubated with OD36 (0.5 µM) for a specified time,

followed by stimulation with Activin A. Cell lysates are then analyzed for p-Smad1/5 levels

by Western blotting (as described in section 3.2).

For differentiation studies, FOP ECFCs are cultured in osteogenic differentiation medium

in the presence or absence of OD36 and/or Activin A.

The medium is changed every 2-3 days for a period of 7-14 days.

At the end of the differentiation period, total RNA is extracted, and the expression of

osteogenic marker genes is quantified by qPCR.

Experimental Workflow and Logical Relationships
The discovery and characterization of OD36 followed a logical progression from initial

screening to in vivo validation.
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Figure 3: OD36 Discovery and Validation Workflow

Conclusion
OD36 has been identified as a potent and selective dual inhibitor of RIPK2 and ALK2. Its

macrocyclic structure likely contributes to its high affinity and specificity. The in vitro and in vivo

data demonstrate its potential as a therapeutic agent for inflammatory diseases driven by

aberrant RIPK2 signaling and for disorders characterized by excessive ALK2 activity, such as

Fibrodysplasia Ossificans Progressiva. The detailed experimental protocols provided in this

guide serve as a valuable resource for researchers aiming to further investigate the therapeutic

potential of OD36 and similar macrocyclic inhibitors. Further studies are warranted to fully
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elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a

broader range of disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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